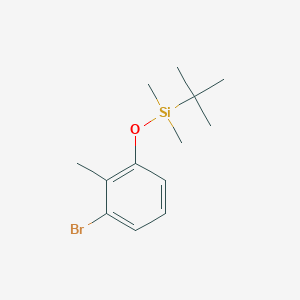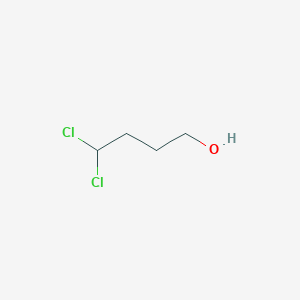
4,4-Dichlorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichlorobutan-1-ol is an organic compound with the molecular formula C4H8Cl2O. It is a chlorinated alcohol, characterized by the presence of two chlorine atoms attached to the fourth carbon of a butanol chain. This compound is of interest in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dichlorobutan-1-ol can be synthesized through the chlorination of 3-buten-1-ol. The process involves the reaction of propylene with aqueous formaldehyde stabilized with alcohol in the presence of silica sand to form 3-buten-1-ol, which is then chlorinated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4-Dichlorobutanal or 4,4-dichlorobutanoic acid.
Reduction: 4-chlorobutan-1-ol or butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-chlorobutan-1-amine when ammonia is used.
Aplicaciones Científicas De Investigación
4,4-Dichlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-dichlorobutan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobutan-1-ol: Similar structure but with chlorine atoms on the third and fourth carbons.
4-Chlorobutan-1-ol: Contains only one chlorine atom on the fourth carbon.
Butan-1-ol: A non-chlorinated analog.
Uniqueness
4,4-Dichlorobutan-1-ol is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
Propiedades
Número CAS |
159433-58-6 |
|---|---|
Fórmula molecular |
C4H8Cl2O |
Peso molecular |
143.01 g/mol |
Nombre IUPAC |
4,4-dichlorobutan-1-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 |
Clave InChI |
OHSSXJLLWCUPEV-UHFFFAOYSA-N |
SMILES canónico |
C(CC(Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


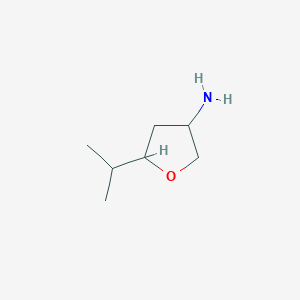
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
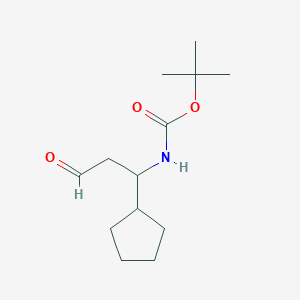
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)

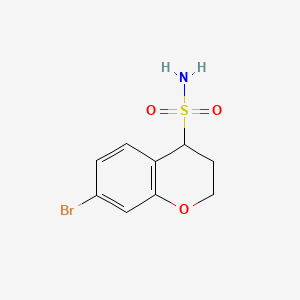
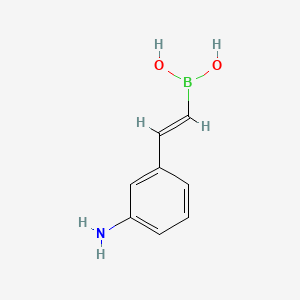
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
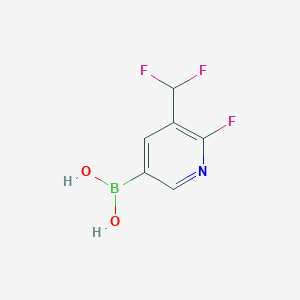

![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

